molecular formula C12H9BrClNO B1603109 3-(Benzyloxy)-5-bromo-2-chloropyridine CAS No. 891785-18-5

3-(Benzyloxy)-5-bromo-2-chloropyridine

Cat. No. B1603109
CAS RN: 891785-18-5
M. Wt: 298.56 g/mol
InChI Key: CKSJWQDNIXGSNR-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-bromo-2-chloropyridine is a compound of the pyridine family that is commonly used in scientific research and laboratory experiments. It is an organic compound with a molecular formula of C9H7BrClNO, and is a colorless solid that is soluble in organic solvents. It is used in a variety of applications, from synthesizing other compounds to studying its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Pharmaceutical Building Blocks

3-(Benzyloxy)-5-bromo-2-chloropyridine is used in the synthesis of pharmaceuticals and agrochemicals. Verdelet et al. (2011) developed a rapid preparation method for its esters, which are vital as partners in cross-coupling reactions such as Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira. These reactions synthesize biologically relevant targets and the preparation of these pyridines is a key step in creating biologically active compounds or agrochemical products (Verdelet et al., 2011).

Amination Reactions

In the field of organic synthesis, amination reactions play a crucial role. Ji et al. (2003) demonstrated the successful amination of 5-bromo-2-chloropyridine, which predominantly yields 5-amino-2-chloropyridine. This reaction shows high chemoselectivity and isolated yield, indicating the compound's viability in producing aminated derivatives (Ji et al., 2003).

Inhibitors in Biochemical Research

Goudgaon et al. (1993) explored the use of a derivative of 5-bromo-2-chloropyridine in inhibiting various enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. Their research reveals its potential in developing inhibitors that show selective anti-human-immunodeficiency-virus activity in acutely infected primary human lymphocytes (Goudgaon et al., 1993).

Antimicrobial Applications

Talybov et al. (2022) studied the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and found these compounds to be effective as antimicrobial additives for lubricating oils and fuels. This demonstrates the potential of this compound derivatives in industrial applications, especially in enhancing the antimicrobial properties of various products (Talybov et al., 2022).

Coordination Polymers and Photophysical Properties

Sivakumar et al. (2011) conducted research on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates. Their study highlights the importance of this compound derivatives in creating coordination compounds with interesting photophysical properties, which could have applications in material science and photonic devices (Sivakumar et al., 2011).

properties

IUPAC Name

5-bromo-2-chloro-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSJWQDNIXGSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626861
Record name 3-(Benzyloxy)-5-bromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

891785-18-5
Record name 3-(Benzyloxy)-5-bromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-chloro-pyridin-3-ol (500 mg, 2.399 mmol) and Cs2CO3 (1.2 g, 3.68 mmol) were combined in DMF (10 mL) at RT. To this was added benzyl bromide (0.34 mL, 2.86 mmol). After stirring overnight the mixture was diluted with H2O and extracted with Et2O (3×). The combined organic layers were washed with brine, dried (MgSO4), filtered, and concentrated. Flash column (Biotage-SNAP-50 g, 0-10% EtOAc/hexanes) gave the title compound (674 mg, 94%) as a white solid. 1H NMR (500 MHz, CDCl3): δ 8.07 (d, J=2.0 Hz, 1 H); 7.53-7.35 (m, 6 H); 5.16 (s, 2 H). LC/MS (M+H)+ 298/300/302.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.34 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
94%

Synthesis routes and methods II

Procedure details

A solution of 3-(benzyloxy)-5-bromopyridine N-oxide (2.0 g, 7.1 mmol) in POCl3 (20 mL) was stirred at 100° C. for 7 hours, cooled to room temperature, concentrated, treated with ethyl acetate (50 mL), washed with brine, dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 10% ethyl acetate/hexane to provide the desired product (1.0 g, 40%). MS (DCI/NH3) m/e 299 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
40%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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